BenchChemオンラインストアへようこそ!

Xmd8-92

Kinase Selectivity Profiling ERK5 Signaling Off-Target Assessment

XMD8-92 is a synthetic ATP-competitive dual inhibitor of BMK1/ERK5 (Kd=80 nM) and BRD4 (Kd=190 nM), selectivity-profiled against 402 kinases. It suppresses tumor growth up to 95% in HeLa and Lewis lung carcinoma xenografts (50 mg/kg i.p. b.i.d.), blocks EGF-induced BMK1 activation (IC50=240 nM) while sparing ERK1/2 signaling, and shows anti-ferroptotic off-target effects absent in next-gen ERK5 inhibitors. Choose XMD8-92 for reproducible dual-pathway pharmacology and validated in vivo efficacy data.

Molecular Formula C26H30N6O3
Molecular Weight 474.6 g/mol
CAS No. 1234480-50-2
Cat. No. B611855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXmd8-92
CAS1234480-50-2
SynonymsXMD8-92;  XMD-8-92;  XMD 8-92;  XMD892;  XMD-892;  XMD 892.
Molecular FormulaC26H30N6O3
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)N2CCC(CC2)O)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4C)C
InChIInChI=1S/C26H30N6O3/c1-4-35-23-15-17(32-13-11-18(33)12-14-32)9-10-20(23)28-26-27-16-22-24(29-26)30(2)21-8-6-5-7-19(21)25(34)31(22)3/h5-10,15-16,18,33H,4,11-14H2,1-3H3,(H,27,28,29)
InChIKeyQAPAJIZPZGWAND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to beige solid powder.
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





XMD8-92 (CAS 1234480-50-2): A Dual ERK5/BRD4 Inhibitor with Defined Selectivity Profile


XMD8-92 is a synthetic small-molecule ATP-competitive inhibitor that simultaneously targets Big MAP Kinase 1 (BMK1, also known as ERK5/MAPK7) and Bromodomain-Containing Protein 4 (BRD4), with dissociation constants (Kd) of 80 nM and 190 nM, respectively [1]. Profiled against a comprehensive panel of 402 kinases, XMD8-92 exhibits a well-characterized selectivity fingerprint, with significant off-target activity limited primarily to DCAMKL2, PLK4, and TNK1 (Kd values of 190 nM, 600 nM, and 890 nM, respectively) [2][3]. The compound has demonstrated anti-proliferative activity across multiple cancer cell lines and significant tumor growth inhibition in xenograft models, establishing it as a widely adopted chemical probe for ERK5 pathway interrogation [4].

Why Generic ERK5 or BRD4 Inhibitors Cannot Substitute for XMD8-92 in Research Protocols


Within the ERK5 inhibitor class, compounds vary substantially in their selectivity signatures, off-target liabilities, and functional consequences in cellular and in vivo models. Direct comparative studies reveal that earlier-generation ERK5 inhibitors, including XMD8-92 itself, possess off-target anti-ferroptotic activities that are absent in next-generation inhibitors such as JWG-071 and BAY-885, underscoring the non-interchangeable nature of these tools [1]. Furthermore, XMD8-92's unique dual ERK5/BRD4 inhibitory profile fundamentally differentiates its biological effects from both selective ERK5 inhibitors and selective BET bromodomain inhibitors, necessitating careful compound selection based on the specific experimental question [2]. For procurement decisions, the documented divergence in kinase selectivity, cellular potency, and in vivo pharmacokinetics among ERK5-targeting compounds means that substitution without rigorous re-validation can introduce uncontrolled variables that compromise experimental reproducibility and data interpretation.

Quantitative Differentiation: XMD8-92 Performance Metrics Versus Key Comparators


Kinase Selectivity: XMD8-92 Displays 2.4- to 11.1-Fold Selectivity Over Primary Off-Targets

XMD8-92 was profiled against a panel of 402 kinases using an ATP-site competition binding assay, revealing a selectivity window relative to its three primary off-target kinases [1]. The compound exhibits the highest affinity for ERK5 (Kd = 80 nM), with decreasing affinity for DCAMKL2, PLK4, and TNK1 [2].

Kinase Selectivity Profiling ERK5 Signaling Off-Target Assessment

ERK1/2 Pathway Discrimination: XMD8-92 Preserves ERK1/2 Signaling at Concentrations Up to 5 μM

In cellular assays, XMD8-92 at concentrations up to 5 μM does not inhibit EGF-induced activation of the structurally similar ERK1/2 pathway, whereas it effectively blocks BMK1/ERK5 activation with an IC50 of 240 nM [1]. This contrasts with ERK1/2-selective inhibitors such as SCH772984, which potently inhibit ERK1 and ERK2 with IC50 values of 4 nM and 1 nM, respectively, but lack activity against ERK5 [2].

MAPK Pathway Specificity ERK1/2 vs. ERK5 Cell Signaling

Functional Divergence: XMD8-92 Exhibits Anti-Ferroptotic Off-Target Activity Absent in Next-Generation ERK5 Inhibitors

A direct comparative study evaluated XMD8-92 alongside next-generation ERK5 inhibitors JWG-071 and BAY-885 in RSL3-induced ferroptosis assays [1]. XMD8-92 protected breast cancer cells from ferroptotic cell death, an effect that was not observed with JWG-071 or BAY-885 and persisted in ERK5-deficient cells, confirming an ERK5-independent off-target mechanism [1]. This functional divergence must be accounted for when selecting an ERK5 inhibitor for studies involving cell death pathways.

Ferroptosis Off-Target Effects Chemical Probe Validation

In Vivo Antitumor Efficacy: XMD8-92 Achieves 95% Tumor Growth Inhibition in Xenograft Models

In mouse xenograft models, XMD8-92 administered at 50 mg/kg intraperitoneally twice daily achieved a 95% reduction in tumor growth compared to vehicle-treated controls, demonstrating both anti-proliferative and anti-angiogenic effects [1]. The compound is well tolerated at this efficacious dose, with no overt toxicity reported [1]. In contrast, the highly selective ERK5 inhibitor BAY-885 (IC50 = 35 nM) does not recapitulate the anti-proliferative effects of XMD8-92, suggesting that XMD8-92's broader activity profile contributes to its in vivo efficacy [2].

In Vivo Efficacy Xenograft Models Tumor Angiogenesis

Pharmacokinetic Profile: Oral Bioavailability and 2-Hour Plasma Half-Life in Rat

XMD8-92 exhibits favorable pharmacokinetic properties, including high oral bioavailability and a plasma half-life of approximately 2 hours following oral administration in Sprague-Dawley rats at a dose of 2 mg/kg, with systemic clearance of 26 mg/min/kg [1]. This PK profile supports flexible dosing routes and facilitates both acute and chronic in vivo experimental designs.

Pharmacokinetics Oral Bioavailability In Vivo Dosing

Recommended Research Applications for XMD8-92 Based on Quantitative Evidence


Preclinical In Vivo Proof-of-Concept Studies Requiring Robust Tumor Growth Inhibition

For researchers conducting xenograft or syngeneic tumor models where substantial tumor growth suppression (up to 95% reduction observed in HeLa and Lewis lung carcinoma models) is a primary endpoint, XMD8-92 offers a validated and well-tolerated pharmacological tool [1]. Dosing at 50 mg/kg i.p. twice daily has been reproducibly demonstrated to inhibit both tumor cell proliferation and tumor-associated angiogenesis [1]. Researchers should note that the compound's dual ERK5/BRD4 activity and anti-ferroptotic off-target effects may contribute to this efficacy and should be accounted for in mechanistic interpretations [2].

ERK5-Specific Pathway Dissection Requiring ERK1/2 Discrimination

In cellular signaling studies where distinguishing ERK5-dependent from ERK1/2-dependent effects is critical, XMD8-92 provides a >20-fold selectivity window, effectively blocking EGF-induced BMK1/ERK5 activation (IC50 = 240 nM) while leaving ERK1/2 signaling intact at concentrations up to 5 μM [1]. This selectivity profile makes XMD8-92 suitable for experiments designed to attribute specific phenotypes to the ERK5-MEF2C-PML-p21 axis [1].

Pancreatic Cancer Models Targeting the DCLK1-Dependent Oncogenic Program

XMD8-92 has demonstrated specific utility in pancreatic ductal adenocarcinoma (PDAC) models, where its anti-tumor effects are mediated through downregulation of DCLK1 and downstream targets including c-MYC, KRAS, NOTCH1, and pluripotency factors [1]. Researchers investigating DCLK1-driven tumorigenesis or EMT pathways in PDAC should consider XMD8-92 as a validated chemical probe for this specific context [1].

Studies Requiring Dual ERK5/BRD4 Pharmacological Inhibition

For research applications where simultaneous targeting of both ERK5 kinase activity and BRD4 bromodomain function is mechanistically desirable, XMD8-92 provides a single-agent solution with defined affinities (Kd = 80 nM for ERK5, 190 nM for BRD4) [1]. This dual activity distinguishes XMD8-92 from selective ERK5 inhibitors (e.g., BAY-885, JWG-071) and selective BET inhibitors (e.g., JQ1), enabling unique experimental paradigms that probe crosstalk between MAPK signaling and epigenetic regulation [1]. Note that this dual activity also complicates target deconvolution; orthogonal genetic approaches are recommended.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xmd8-92

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.